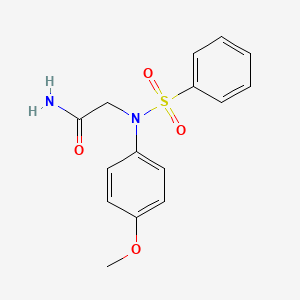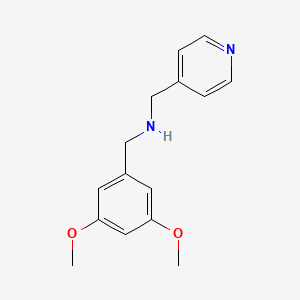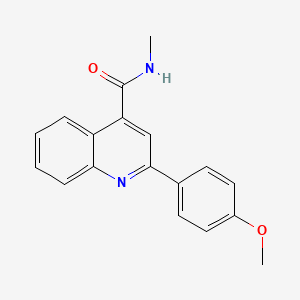
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPSPG, is a compound that has been studied for its potential therapeutic properties. This compound belongs to the class of sulfonamide compounds and has been found to have both biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation and inflammation. Specifically, this compound has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. By inhibiting this enzyme, this compound may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory properties, it has been found to have antioxidant properties as well. Additionally, this compound has been found to have a low toxicity profile, which makes it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its low toxicity profile, which makes it a safe compound to use in lab experiments. Additionally, its anti-proliferative and anti-inflammatory properties make it a promising candidate for cancer and inflammatory disease research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.
Orientations Futures
There are a number of future directions for research on N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of focus could be on developing targeted therapies that take advantage of this compound's anti-proliferative and anti-inflammatory properties. Additionally, further study is needed to fully understand the mechanism of action of this compound and how it can be used to develop new treatments for cancer and inflammatory diseases. Finally, research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that starts with the reaction of 4-methoxyaniline and benzene sulfonyl chloride in the presence of a base to form 4-methoxybenzenesulfonamide. This compound is then reacted with glycine in the presence of a coupling reagent to form this compound.
Applications De Recherche Scientifique
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been found to have anti-proliferative effects on cancer cells, which makes it a promising candidate for cancer treatment. Additionally, this compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-13-9-7-12(8-10-13)17(11-15(16)18)22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDJJZAOCQOUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5807811.png)

![methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate](/img/structure/B5807821.png)
![{4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)

![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)

![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)
![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)